

Spectroscopic Profile of 1-(Furan-2-yl)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Furan-2-yl)butan-2-one

Cat. No.: B1268177

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(Furan-2-yl)butan-2-one** (CAS No: 4208-63-3), a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. The information is intended to aid in the identification, characterization, and quality control of this furan derivative.

Compound Overview

Structure:

Molecular Formula: C₈H₁₀O₂ Molecular Weight: 138.16 g/mol IUPAC Name: **1-(Furan-2-yl)butan-2-one**

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-(Furan-2-yl)butan-2-one**. These values are derived from the analysis of the individual structural components (furan and butan-2-one) and spectral data from similar furan-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	dd	1H	H-5 (furan)
~6.30	dd	1H	H-4 (furan)
~6.15	d	1H	H-3 (furan)
~3.80	s	2H	- CH_2 - (methylene adjacent to furan)
~2.50	q	2H	- CH_2 - (methylene in ethyl group)
~1.05	t	3H	- CH_3 (methyl in ethyl group)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~208	C=O (ketone)
~151	C-2 (furan, substituted)
~142	C-5 (furan)
~110	C-4 (furan)
~108	C-3 (furan)
~45	- CH_2 - (methylene adjacent to furan)
~36	- CH_2 - (methylene in ethyl group)
~8	- CH_3 (methyl in ethyl group)

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3120	Medium	=C-H stretch (furan)
~2970	Medium-Strong	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (ketone)
~1580, ~1500	Medium	C=C stretch (furan ring)
~1010	Strong	C-O-C stretch (furan ring)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Possible Fragment Ion
138	[M] ⁺ (Molecular Ion)
95	[M - C ₂ H ₅] ⁺ or [C ₄ H ₃ O-CH ₂ -C=O] ⁺
81	[C ₄ H ₃ O-CH ₂] ⁺ (Furfuryl cation)
71	[C ₂ H ₅ -C=O] ⁺
43	[CH ₃ -CH ₂ -C=O] ⁺ or [C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds and are directly applicable to **1-(Furan-2-yl)butan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

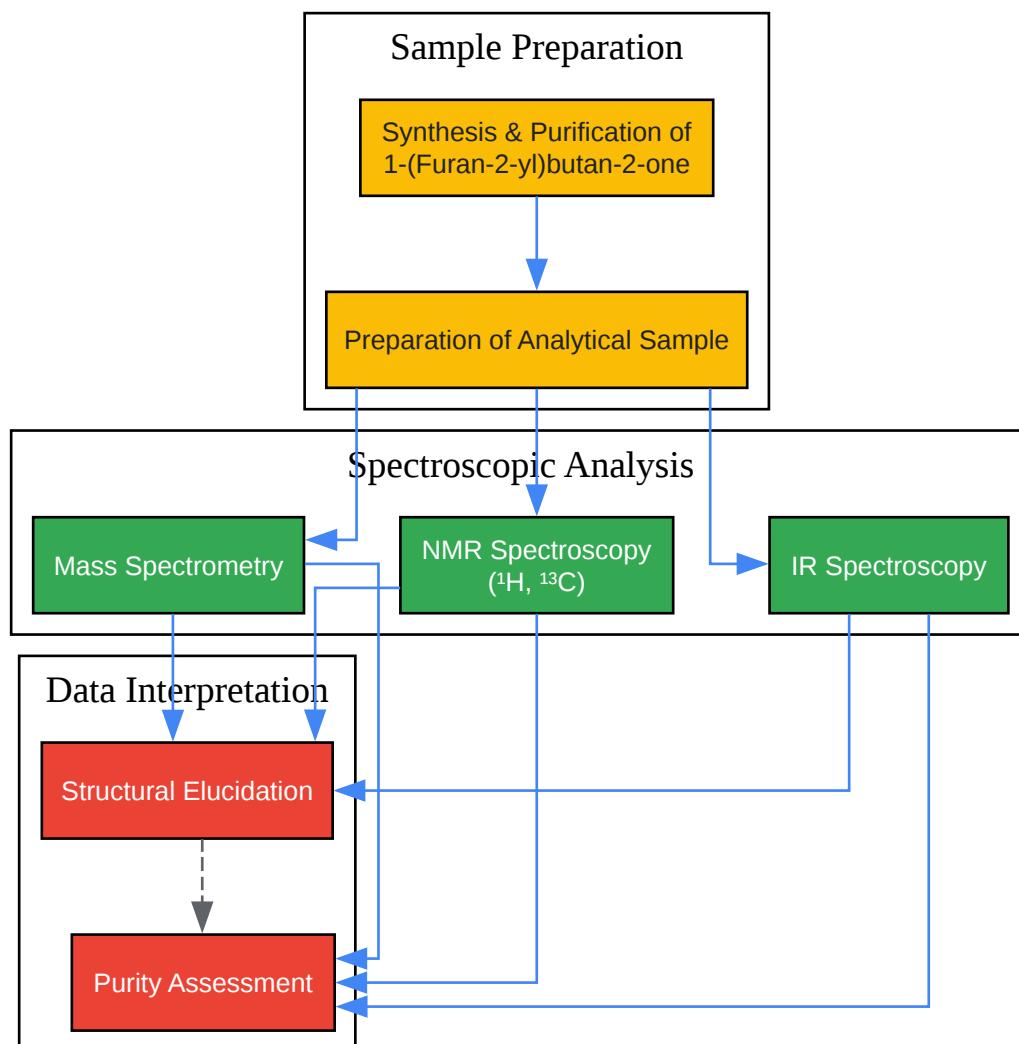
- Sample Preparation:
 - Accurately weigh 5-10 mg of **1-(Furan-2-yl)butan-2-one**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - The ^1H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
 - The instrument is locked to the deuterium signal of the CDCl_3 .
 - A standard single-pulse experiment is used with a 90° pulse width.
 - Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.
- ^{13}C NMR Acquisition:
 - The ^{13}C NMR spectrum is recorded on the same spectrometer, tuning the probe to the ^{13}C frequency (e.g., 100 MHz for a 400 MHz instrument).
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is used.
- Data Processing:
 - The acquired Free Induction Decays (FIDs) are Fourier transformed.
 - The resulting spectra are phased and baseline corrected.
 - The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

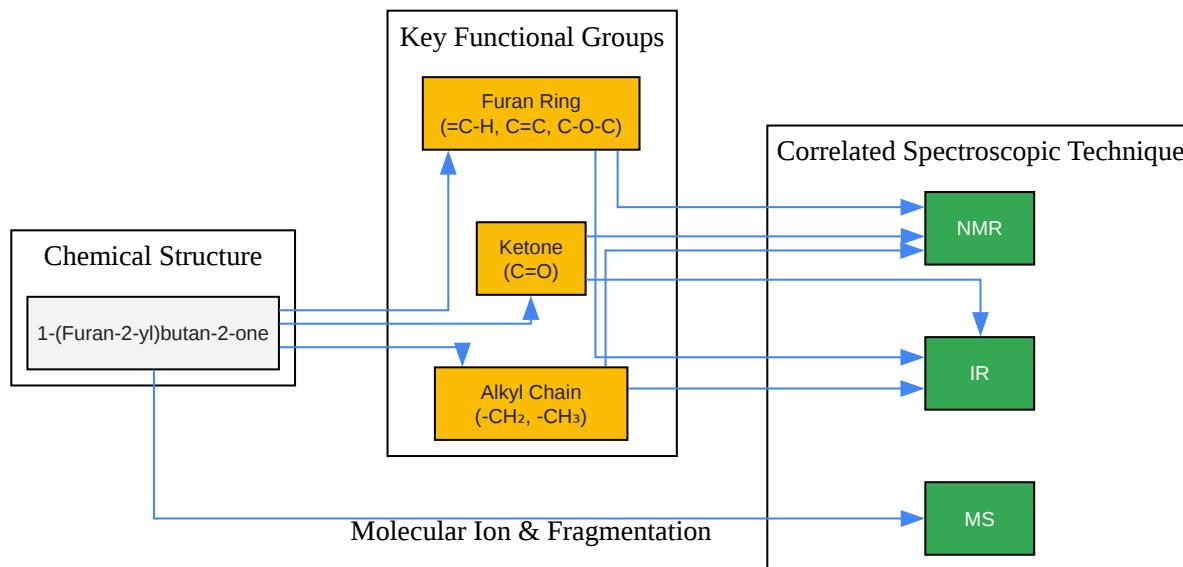
- Sample Preparation (Attenuated Total Reflectance - ATR):

- A small drop of neat liquid **1-(Furan-2-yl)butan-2-one** is placed directly onto the crystal of the ATR accessory. If the sample is a solid, a small amount of the solid is pressed firmly against the crystal.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample spectrum is then acquired over a range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.
- Data Processing:
 - The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Introduction:
 - The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion. For GC-MS, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected.
- Ionization (Electron Ionization - EI):
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - A detector records the abundance of each ion at a specific m/z value.
 - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound such as **1-(Furan-2-yl)butan-2-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis and characterization of **1-(Furan-2-yl)butan-2-one**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the structure of **1-(Furan-2-yl)butan-2-one** and its spectroscopic data.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(Furan-2-yl)butan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268177#1-furan-2-yl-butan-2-one-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com